molecular formula C20H23N5O2 B2626602 3-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinazolin-4(3H)-one CAS No. 2320459-19-4

3-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinazolin-4(3H)-one

Cat. No.: B2626602
CAS No.: 2320459-19-4
M. Wt: 365.437
InChI Key: NPVJGJMLVFWRSY-UHFFFAOYSA-N
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Description

3-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinazolin-4(3H)-one is a complex organic compound with a unique structure that combines quinazoline, piperidine, and pyrimidine moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the piperidine and pyrimidine groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinazoline compounds.

Scientific Research Applications

3-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinazolin-4(3H)-one
  • 3-methyl-2-(4-(((5-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinazolin-4(3H)-one

Uniqueness

3-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinazolin-4(3H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-methyl-2-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-14-11-18(22-13-21-14)27-12-15-7-9-25(10-8-15)20-23-17-6-4-3-5-16(17)19(26)24(20)2/h3-6,11,13,15H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVJGJMLVFWRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC4=CC=CC=C4C(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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